2,7-bis(tetrahydrofuran-2-ylmethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone
Overview
Description
2,7-bis(tetrahydrofuran-2-ylmethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its polycyclic aromatic structure, which includes multiple fused rings and functional groups that contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-bis(tetrahydrofuran-2-ylmethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone typically involves multi-step organic reactions. The process begins with the preparation of the core benzo[lmn]-3,8-phenanthroline structure, followed by the introduction of tetrahydro-2-furanylmethyl groups at specific positions. Common reagents used in these reactions include various organic solvents, catalysts, and protecting groups to ensure selective functionalization.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, are crucial for achieving high yields and purity. Additionally, purification methods like chromatography and crystallization are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,7-bis(tetrahydrofuran-2-ylmethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Scientific Research Applications
2,7-bis(tetrahydrofuran-2-ylmethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or ligand in biochemical assays to investigate molecular interactions and pathways.
Industry: The compound’s unique properties make it suitable for use in materials science, such as in the development of advanced polymers and coatings.
Mechanism of Action
The mechanism by which 2,7-bis(tetrahydrofuran-2-ylmethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone exerts its effects involves interactions with molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to specific physiological or biochemical outcomes. The compound’s polycyclic structure allows it to fit into various binding sites, influencing its activity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,7-bis(tetrahydrofuran-2-ylmethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone: Known for its unique structural features and reactivity.
trans-bisbenzimidazo[2,1-b1′2′-j]benzo[lmn][3,8]-phenanthroline-6,9-dione: Another polycyclic aromatic compound with similar structural motifs.
2-furanmethanamine, tetrahydro-N-[(tetrahydro-2-furanyl)methyl]-: A related compound with tetrahydro-2-furanyl groups.
Uniqueness
This compound stands out due to its specific arrangement of functional groups and fused rings, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
6,13-bis(oxolan-2-ylmethyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O6/c27-21-15-5-7-17-20-18(24(30)26(23(17)29)12-14-4-2-10-32-14)8-6-16(19(15)20)22(28)25(21)11-13-3-1-9-31-13/h5-8,13-14H,1-4,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBGABSHRUJYJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C(=O)N(C5=O)CC6CCCO6)C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.